molecular formula C8H18N2O2S B13480770 1-Propyl-4-piperidinesulfonamide

1-Propyl-4-piperidinesulfonamide

Cat. No.: B13480770
M. Wt: 206.31 g/mol
InChI Key: JOIXPEYCFFIIGI-UHFFFAOYSA-N
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Description

1-Propyl-4-piperidinesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery, integrating a piperidine scaffold with a sulfonamide functional group. The piperidine ring is a ubiquitous nitrogen-containing heterocycle found in many FDA-approved drugs and is one of the most significant structural motifs in pharmaceutical agents . Simultaneously, the sulfonamide group is a privileged structure in medicinal chemistry, known for its versatility and presence in over 150 FDA-approved drugs targeting a wide array of diseases, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer applications . The strategic combination of these features makes derivatives of piperidine and sulfonamides valuable scaffolds for developing novel bioactive molecules. Research into analogous compounds has demonstrated potential across various fields. For instance, piperidine sulfonamide derivatives have been explored for their anti-diabetic properties as DPP-IV inhibitors and for their potent antibacterial activities against plant pathogens by targeting dihydropteroate synthase (DHPS) . This suggests that 1-Propyl-4-piperidinesulfonamide itself may serve as a key intermediate or precursor in synthesizing potential therapeutic agents. The propyl substituent on the piperidine nitrogen can influence the compound's lipophilicity and overall pharmacokinetic profile, making it a subject for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis and for investigative applications in biochemistry. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-propylpiperidine-4-sulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-2-5-10-6-3-8(4-7-10)13(9,11)12/h8H,2-7H2,1H3,(H2,9,11,12)

InChI Key

JOIXPEYCFFIIGI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies

Retrosynthetic Analysis for the 1-Propyl-4-piperidinesulfonamide Core

A retrosynthetic analysis of 1-Propyl-4-piperidinesulfonamide identifies several key disconnections that form the basis for potential synthetic routes. The primary bonds for disconnection are the sulfur-nitrogen (S-N) bond of the sulfonamide, the nitrogen-carbon (N-C) bond of the N-propyl group, and the carbon-sulfur (C-S) bond.

Disconnection A (S-N bond): This is the most common and direct approach. It disconnects the molecule into two primary synthons: 1-propyl-4-aminopiperidine and a sulfonyl chloride or an equivalent sulfonylating agent. This strategy relies on the well-established N-sulfonylation of amines.

Disconnection B (N-C bond): This route involves disconnecting the N-propyl group, leading to 4-piperidinesulfonamide as a key intermediate. The final step would be the regioselective N-alkylation of the piperidine (B6355638) nitrogen with a propyl halide or through reductive amination.

Disconnection C (C-S bond): A less conventional approach involves forming the C-S bond late in the synthesis. This would require a 4-substituted piperidine that can act as a nucleophile or an electrophile at the 4-position to react with a sulfur-containing species.

These disconnections outline three distinct strategic pathways, each with its own set of advantages and challenges related to starting material availability, reaction efficiency, and selectivity. The most practical routes typically prioritize the formation of the robust piperidine ring system first, followed by functionalization.

Classical and Contemporary Approaches to Sulfonamide Bond Formation

The formation of the sulfonamide linkage is a cornerstone of this synthesis. Both classical and modern methods are available to achieve this transformation efficiently.

The most frequent and well-documented method for creating sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In the context of 1-Propyl-4-piperidinesulfonamide, this would involve reacting a suitable piperidine derivative, such as 1-propyl-4-aminopiperidine, with a simple sulfonyl chloride like methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct. mdpi.com

Key considerations for this reaction include solvent choice and the base used. While traditional methods often employ organic solvents and bases, modern approaches have demonstrated high efficiency using water as a solvent, which offers significant environmental benefits. rsc.orgsci-hub.se For instance, the synthesis can be performed with equimolar amounts of the amine and sulfonyl chloride in water, with pH control managed by sodium carbonate. rsc.orgsci-hub.se

MethodReagentsSolventConditionsAdvantages
Classical Amine, Sulfonyl Chloride, Organic Base (e.g., Et3N)CH2Cl2Room TemperatureWell-established, generally high yielding
Aqueous Synthesis Amine, Sulfonyl Chloride, Na2CO3WaterRoom TemperatureEnvironmentally benign, simple work-up
Mechanosynthesis Disulfide, NaOCl·5H2O, AmineNoneBall-millingSolvent-free, sustainable, cost-effective
Microwave-Assisted Sulfonic Acid, AmineNoneMicrowaveRapid, good functional group tolerance

Beyond the classical sulfonyl chloride route, several contemporary methods offer alternative pathways to the sulfonamide moiety, often under milder conditions or with different substrate scopes.

From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts by reacting them with an amine under microwave irradiation. This method is high-yielding and shows good tolerance for various functional groups. organic-chemistry.org

Oxidative Chlorination of Thiols: Thiols can be converted directly into sulfonyl chlorides through an oxidative chlorination process using reagents like a combination of H₂O₂ and SOCl₂, or N-chlorosuccinimide (NCS). The resulting sulfonyl chloride can then be reacted in situ with an amine to furnish the sulfonamide. organic-chemistry.org

Metal-Free Synthesis from Disulfides: A mechanochemical approach allows for the solvent-free synthesis of sulfonamides from disulfides. This one-pot procedure involves an oxidation-chlorination reaction followed by amination. rsc.org

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx): The use of sulfonyl fluorides as an alternative to the more reactive sulfonyl chlorides has gained traction. The SuFEx reaction, often catalyzed by substances like calcium triflimide, allows for the coupling of sulfonyl fluorides with amines under mild, room temperature conditions to form sulfonamides. organic-chemistry.org

Two-Step Route via Sulfinamidines: A modular, two-step synthesis has been developed that proceeds through a sulfinamidine intermediate. This method involves the reaction of an organometallic reagent with an unsymmetrical sulfurdiimide, followed by a hypervalent iodine-mediated amination to yield the sulfonamide. acs.orgnih.gov This approach offers broad scope and operational simplicity. acs.orgnih.gov

Synthesis of the 4-Substituted Piperidine Ring System

The piperidine ring is a fundamental scaffold in many pharmaceuticals, and numerous methods exist for its synthesis. For 1-Propyl-4-piperidinesulfonamide, the key is to construct a piperidine ring with a functional group at the 4-position that can be converted to the sulfonamide group, such as an amino or hydroxyl group.

From 4-Piperidones: One of the most versatile strategies begins with the synthesis of a 4-piperidone. 4-Piperidones are commonly prepared via a Mannich condensation reaction involving an aldehyde, an amine (or ammonia), and a ketone with two active methylene (B1212753) groups. chemrevlett.comsciencemadness.org For example, the condensation of an aromatic aldehyde, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) can yield substituted 4-piperidones. chemrevlett.com These 4-piperidones can then be converted to 4-aminopiperidines through reductive amination.

Hydrogenation of Pyridines: Substituted piperidines can be readily accessed by the catalytic hydrogenation of the corresponding pyridine (B92270) derivatives. youtube.com Starting with a 4-aminopyridine (B3432731) or a precursor, reduction with hydrogen over a metal catalyst (e.g., platinum, palladium, or rhodium) can yield the saturated 4-aminopiperidine (B84694) ring.

Cyclization Reactions: Various cyclization strategies can be employed. For instance, the Dieckmann condensation of a diester containing a nitrogen atom can lead to a piperidine ring. dtic.mil Specifically, adding a primary amine to two equivalents of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation, is a classic route to 4-piperidones. dtic.mil

Regioselective N-Alkylation Strategies for Propyl Group Introduction

The introduction of the propyl group onto the piperidine nitrogen must be performed regioselectively to avoid reaction at the sulfonamide nitrogen. This is typically achieved by alkylating the piperidine ring before forming the sulfonamide (following Disconnection B) or by choosing conditions that favor N-alkylation of the more nucleophilic piperidine nitrogen.

Direct Alkylation with Alkyl Halides: The most straightforward method is the reaction of the piperidine nitrogen with a propyl halide, such as propyl iodide or propyl bromide. researchgate.net To prevent over-alkylation, which would result in a quaternary ammonium salt, the reaction can be controlled by the slow addition of the alkylating agent to an excess of the piperidine. researchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, like potassium carbonate or diisopropylethylamine (Hünig's base), to scavenge the acid byproduct. researchgate.net

Reductive Amination: An alternative and highly effective method is reductive amination. This involves reacting the piperidine with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the N-propylpiperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN).

MethodReagentsSolventKey Features
Direct Alkylation Piperidine, Propyl Halide (e.g., n-PrI), Base (e.g., K2CO3)Acetonitrile (B52724), DMFSimple procedure; requires control to avoid quaternary salt formation. researchgate.net
Reductive Amination Piperidine, Propanal, Reducing Agent (e.g., NaBH(OAc)3)DichloromethaneMild conditions, high selectivity, avoids over-alkylation.

Innovations in Green Chemistry for Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to sulfonamide synthesis to reduce environmental impact and improve efficiency.

Aqueous Media: As mentioned, conducting sulfonamide synthesis in water eliminates the need for volatile organic solvents. This approach is not only environmentally friendly but also simplifies product isolation, which can often be achieved by simple filtration after acidification. rsc.org

Mechanochemistry: Solvent-free mechanochemical methods, using techniques like ball-milling, represent a significant advancement in green synthesis. These reactions can be performed on solid-state reagents, minimizing waste and often increasing reaction rates. rsc.org

Catalytic Approaches: The development of recyclable catalysts, such as magnetite-immobilized nano-ruthenium, provides an environmentally benign route for coupling sulfonamides with alcohols. acs.org This method is highly selective, produces only water as a byproduct, and the magnetic catalyst can be easily recovered and reused. acs.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields in sulfonamide synthesis. nih.gov These techniques offer energy-efficient alternatives to conventional heating. nih.gov

Catalytic Systems for Enhanced Efficiency and Selectivity

Modern catalytic systems offer significant advantages in the synthesis of complex molecules like 1-Propyl-4-piperidinesulfonamide, providing pathways to higher yields, milder reaction conditions, and improved selectivity.

For the formation of the piperidine core, various catalytic methods have been developed. For instance, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones, which are precursors to the required 4-aminopiperidine intermediate nih.gov. Palladium-catalyzed amination reactions are also well-established for the formation of C-N bonds and could be employed in the synthesis of the 4-aminopiperidine moiety from a suitable precursor researchgate.netresearchgate.net.

In the context of forming the sulfonamide bond itself, recent advancements have focused on the activation of traditionally less reactive starting materials. For example, a pyrylium (B1242799) salt, Pyry-BF4, has been reported to activate the otherwise poorly nucleophilic NH2 group of a primary sulfonamide, enabling its conversion to a highly reactive sulfonyl chloride intermediate under mild conditions nih.gov. This strategy could potentially be adapted for the synthesis of 1-Propyl-4-piperidinesulfonamide.

Furthermore, catalytic Csp3–H amination represents a cutting-edge approach to forming piperidines. Iodine-catalyzed intramolecular Csp3–H amination under visible light has been shown to selectively produce piperidines acs.org. Copper-catalyzed intramolecular C–H amination of N-fluoride amides also provides a route to piperidines acs.org. While not directly applied to 1-Propyl-4-piperidinesulfonamide, these methods highlight the potential for developing more direct and efficient synthetic routes.

The final N-propylation step can also be achieved using catalytic methods. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents, operating through a "borrowing hydrogen" mechanism, presents a green alternative to traditional alkylation with alkyl halides ajchem-a.com. Water-soluble iridium complexes have also been developed as catalysts for the N-alkylation of sulfonamides with alcohols in water researchgate.net.

Table 1: Potential Catalytic Approaches for the Synthesis of 1-Propyl-4-piperidinesulfonamide

Synthetic StepCatalytic MethodCatalyst ExamplePotential Advantages
Piperidine Ring Formation Gold-catalyzed cyclizationAu(I) complexesMild conditions, high efficiency nih.gov
Palladium-catalyzed aminationPd(dba)2/BINAPVersatile for C-N bond formation researchgate.net
Iodine-catalyzed C-H aminationI2/oxidantHigh selectivity for piperidines acs.org
Copper-catalyzed C-H amination[TpxCuL] complexesUtilizes N-fluoride amides acs.org
Sulfonamide Formation Pyrylium salt activationPyry-BF4Mild activation of sulfonamides nih.gov
N-Propylation Manganese-catalyzed N-alkylationMn(I) PNP pincer complexUse of alcohols as alkylating agents ajchem-a.com
Iridium-catalyzed N-alkylation[Cp*Ir(biimH2)(H2O)][OTf]2Water-soluble catalyst researchgate.net

Sustainable Solvent Systems and Reaction Conditions

The principles of green chemistry encourage the use of sustainable solvents and reaction conditions to minimize environmental impact. In the context of sulfonamide synthesis, several environmentally benign solvent systems have been explored.

Water is an ideal green solvent, and its use in sulfonamide synthesis has been reported. For instance, the reaction of sulfonyl chlorides with amines can be carried out in water, often with the aid of a base to control the pH nih.gov. The synthesis of sulfonamides from sodium sulfinates and nitroarenes has also been demonstrated in water, with the product conveniently precipitating out of the reaction mixture nih.gov.

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic compounds. A sustainable protocol for sulfonamide synthesis has been developed using choline (B1196258) chloride-based DESs, which are biodegradable and reusable. These reactions can proceed at ambient temperature with high yields nih.gov.

Polyethylene glycol (PEG-400) is another environmentally friendly solvent that has been successfully employed for sulfonamide synthesis. The reaction of sulfonyl chlorides with amines in PEG-400, using potassium carbonate as a base, provides a green and efficient method nih.gov.

Solvent-free, or neat, reaction conditions represent the ultimate green approach. The sulfonylation of amines with arylsulfonyl chlorides has been achieved at room temperature without any solvent, offering a simple and clean synthetic method nih.gov.

Visible-light-triggered synthesis of sulfonamides in a green solvent like 2-methyltetrahydrofuran (B130290) (MeTHF) offers another sustainable approach. This method can proceed at room temperature without the need for a base or a photocatalyst, relying on the formation of an electron donor-acceptor complex nih.gov.

Table 2: Sustainable Solvent Systems for Sulfonamide Synthesis

Solvent SystemDescriptionAdvantages
Water The ultimate green solvent.Non-toxic, non-flammable, readily available nih.gov.
Deep Eutectic Solvents (DESs) Mixtures of hydrogen bond donors and acceptors.Biodegradable, reusable, low volatility nih.gov.
Polyethylene Glycol (PEG-400) A non-toxic and biocompatible polymer.Environmentally benign, easily recoverable nih.gov.
Solvent-Free (Neat) Reactions are conducted without a solvent.Eliminates solvent waste, simplifies workup nih.gov.
2-Methyltetrahydrofuran (MeTHF) A bio-derived solvent.Greener alternative to traditional ethers nih.gov.

Stereochemical Control and Asymmetric Synthesis Considerations (if applicable)

For the specific compound 1-Propyl-4-piperidinesulfonamide, the carbon atom at the 4-position of the piperidine ring is not a stereocenter, as it is bonded to two hydrogen atoms, the nitrogen of the sulfonamide, and a carbon atom of the piperidine ring. Therefore, in the absence of other substituents on the piperidine ring, stereoisomerism at this position is not a concern.

However, if substituted derivatives of 1-Propyl-4-piperidinesulfonamide were to be synthesized, where the piperidine ring contains one or more chiral centers, stereochemical control would become a critical aspect of the synthesis. The field of asymmetric synthesis offers a plethora of methods to control the stereochemical outcome of reactions leading to substituted piperidines.

Asymmetric approaches to piperidines can be broadly categorized into several strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions. For example, the enantioselective synthesis of substituted piperidin-4-ols has been achieved through a one-pot sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. The initial use of a chiral amine derived from a chiral sulfinyl imine allows for the synthesis of enantiomerically enriched piperidine cores nih.gov.

Multi-component reactions also provide a powerful tool for the stereoselective synthesis of highly substituted piperidines. Four-component reactions have been developed that can generate multiple stereocenters in a single step with high stereoselectivity researchgate.net.

Furthermore, the stereoselective reduction of substituted pyridines or piperidones is a common strategy to introduce stereocenters into the piperidine ring. The use of chiral catalysts or reagents can direct the approach of the reducing agent to one face of the molecule, leading to the preferential formation of one stereoisomer. For instance, the reduction of a keto-oxime precursor to an aminocyclobutanol has been shown to proceed with moderate diastereoselectivity, which can be enhanced through crystallization acs.org.

In the context of synthesizing chiral 4-substituted piperidines, methods starting from isonipecotate (piperidine-4-carboxylate) and employing a Curtius rearrangement have been described. The introduction of various substituents at the 4-position can be achieved through alkylation, and the subsequent rearrangement allows for the formation of a 4-amino group with retention of stereochemistry if a chiral center is present nih.gov.

Sophisticated Structural Elucidation and Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1-Propyl-4-piperidinesulfonamide, offering profound insights into its molecular framework through the analysis of nuclear spin behavior in a magnetic field.

One-dimensional (1D) NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT), are instrumental in differentiating between the various types of carbon atoms present in the molecule. aiinmr.com The APT experiment, for instance, distinguishes carbon signals based on the number of attached protons. magritek.comnanalysis.com In a typical APT spectrum, methyl (CH₃) and methine (CH) groups exhibit positive phase signals, while methylene (B1212753) (CH₂) and quaternary carbons appear with a negative phase. magritek.comnanalysis.comhuji.ac.il This technique is particularly advantageous as it provides multiplicity information for all carbons in a single experiment, including quaternary carbons which are absent in conventional DEPT spectra. magritek.comnanalysis.com

For 1-Propyl-4-piperidinesulfonamide, the application of APT would allow for the clear identification of the methyl group of the propyl chain, the various methylene groups in both the propyl chain and the piperidine (B6355638) ring, and the methine group at the C4 position of the piperidine ring.

Table 1: Predicted 13C NMR Chemical Shift Assignments for 1-Propyl-4-piperidinesulfonamide using Advanced 1D NMR Techniques

Carbon AtomPredicted Multiplicity (DEPT/APT)Predicted Chemical Shift (ppm)
Propyl-CH₃CH₃ (positive)~11
Propyl-CH₂CH₂ (negative)~23
N-CH₂ (Propyl)CH₂ (negative)~52
Piperidine-C2/C6CH₂ (negative)~45
Piperidine-C3/C5CH₂ (negative)~28
Piperidine-C4CH (positive)~55

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. princeton.edusdsu.edu This would be used to trace the connectivity within the propyl group (CH₃-CH₂-CH₂) and along the piperidine ring backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹JCH). princeton.edusdsu.eduyoutube.com This experiment definitively links each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). princeton.edusdsu.eduyoutube.com This is crucial for connecting the propyl group to the piperidine nitrogen and the sulfonamide group to the C4 position of the piperidine ring. For example, correlations would be expected between the N-CH₂ protons of the propyl group and the C2/C6 carbons of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the molecule's conformation. researchgate.netprinceton.edu For 1-Propyl-4-piperidinesulfonamide, NOESY could reveal the spatial relationship between the propyl group and the piperidine ring, helping to determine the preferred conformation of the N-propyl substituent (e.g., axial vs. equatorial).

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of 1-Propyl-4-piperidinesulfonamide and for confirming its structure through fragmentation analysis. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules by transferring ions from solution to the gaseous phase. nih.gov For 1-Propyl-4-piperidinesulfonamide, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight. nih.gov The high resolving power of modern mass spectrometers, such as Orbitrap or FT-ICR instruments, enables the measurement of mass-to-charge ratios with high accuracy, which in turn allows for the unambiguous determination of the elemental formula. mdpi.com

Table 2: HRMS Data for the Protonated Molecule of 1-Propyl-4-piperidinesulfonamide

IonCalculated m/zObserved m/zElemental Composition
[M+H]⁺221.1273(To be determined experimentally)C₈H₁₉N₂O₂S

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion of 1-Propyl-4-piperidinesulfonamide) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions provide a "fingerprint" of the molecule's structure. researchgate.net Key fragmentation pathways for 1-Propyl-4-piperidinesulfonamide would likely involve the cleavage of the propyl group, the piperidine ring, and the sulfonamide moiety, providing definitive evidence for the connectivity of these structural units.

Table 3: Plausible MS/MS Fragmentation of 1-Propyl-4-piperidinesulfonamide

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
221.1273178.0851C₃H₇ (Propyl radical)Loss of the propyl group from the piperidine nitrogen.
221.1273141.0694SO₂NH₂ (Sulfonamide group)Cleavage of the C-S bond.
221.127384.0813C₃H₇NSO₂Fragmentation of the piperidine ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While NMR and MS provide information about the molecule's connectivity and composition, X-ray crystallography offers the most definitive and detailed three-dimensional structure in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine ring and the orientation of the propyl and sulfonamide substituents.

Table 4: Hypothetical Crystallographic Data for 1-Propyl-4-piperidinesulfonamide

ParameterValue
Crystal System(To be determined experimentally)
Space Group(To be determined experimentally)
a (Å)(To be determined experimentally)
b (Å)(To be determined experimentally)
c (Å)(To be determined experimentally)
α (°)(To be determined experimentally)
β (°)(To be determined experimentally)
γ (°)(To be determined experimentally)
Volume (ų)(To be determined experimentally)
Z(To be determined experimentally)
Density (calculated) (g/cm³)(To be determined experimentally)

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.com This technique provides unequivocal proof of a molecule's connectivity, absolute configuration, and preferred solid-state conformation. researchgate.net For 1-Propyl-4-piperidinesulfonamide, obtaining a suitable single crystal is the first critical step.

The analysis would involve mounting a single crystal onto a diffractometer, where it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined.

Conformational Analysis: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The 1-propyl and 4-sulfonamide substituents can exist in either axial or equatorial positions. Due to steric hindrance, it is highly probable that both the large propyl group at the N1 position and the sulfonamide group at the C4 position will preferentially occupy equatorial orientations. This arrangement minimizes unfavorable 1,3-diaxial interactions, leading to the most stable conformer. Molecular mechanics calculations on analogous 4-substituted piperidines support the preference for equatorial substituents, unless strong electrostatic interactions favor an axial conformation. nih.gov

The SCXRD data would provide precise bond lengths, bond angles, and torsion angles, confirming this predicted conformation.

Table 1: Hypothetical Crystallographic Data for 1-Propyl-4-piperidinesulfonamide This table represents typical parameters that would be obtained from a successful SCXRD analysis, based on data for similar heterocyclic compounds. mdpi.com

ParameterExpected Value/Information
Chemical FormulaC₈H₁₈N₂O₂S
Formula Weight206.31 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)~ 6 - 12 Å
b (Å)~ 10 - 18 Å
c (Å)~ 14 - 22 Å
α (°)90°
β (°)~ 95 - 105°
γ (°)90°
Volume (ų)~ 1500 - 2000 ų
Z (molecules/unit cell)4 or 8
Calculated Density (g/cm³)~ 1.2 - 1.4 g/cm³
ConformationPiperidine ring in chair form
Substituent OrientationEquatorial 1-propyl, Equatorial 4-sulfonamide

Analysis of Intermolecular Interactions and Crystal Packing

The data from SCXRD also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is dictated by a network of intermolecular forces, which are crucial for understanding the physical properties of the solid, such as melting point and solubility. mdpi.com

For 1-Propyl-4-piperidinesulfonamide, the primary intermolecular interaction is expected to be hydrogen bonding. The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H group) and acceptor (the two oxygen atoms). This allows for the formation of robust hydrogen-bonding networks, such as chains or dimers. In similar sulfonamide-containing structures, the N-H group frequently forms a strong intermolecular hydrogen bond with a sulfonyl oxygen atom of a neighboring molecule. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline 1-Propyl-4-piperidinesulfonamide

Interaction TypeDonorAcceptorSignificance
Strong Hydrogen BondSulfonamide N-HSulfonamide O=SPrimary interaction driving supramolecular assembly. nih.gov
Weak Hydrogen BondPiperidine C-HSulfonamide O=SContributes to 3D network stability.
Weak Hydrogen BondPropyl C-HSulfonamide O=SFurther stabilization of the crystal lattice.
Van der Waals ForcesPropyl/Piperidine C-HPropyl/Piperidine C-HNon-directional forces contributing to packing efficiency.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is an essential non-destructive technique for identifying functional groups within a molecule. tsijournals.com Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a molecular "fingerprint."

For 1-Propyl-4-piperidinesulfonamide, FT-IR and Raman spectra would confirm the presence of all key structural components. The sulfonamide group is particularly active. It would exhibit strong, characteristic symmetric and asymmetric stretching vibrations for the S=O bonds. The N-H bond of the sulfonamide would show a distinct stretching frequency. The position of this N-H stretch is highly sensitive to hydrogen bonding; in the solid state, where hydrogen bonding is significant, this peak is expected to be broader and shifted to a lower wavenumber compared to its position in a dilute solution in a non-polar solvent. tsijournals.com

Other expected signals include C-H stretching vibrations from the propyl group and the piperidine ring, as well as C-N stretching vibrations.

Table 3: Expected Characteristic Vibrational Frequencies for 1-Propyl-4-piperidinesulfonamide

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Sulfonamide (N-H)Stretching3350 - 3250Position and shape are sensitive to H-bonding. nih.govtsijournals.com
Alkane (C-H)Stretching3000 - 2850From propyl and piperidine moieties.
Sulfonamide (S=O)Asymmetric Stretching1350 - 1300Typically a very strong absorption in IR.
Sulfonamide (S=O)Symmetric Stretching1160 - 1120Typically a very strong absorption in IR.
Sulfonamide (S-N)Stretching950 - 900
C-N StretchStretching1250 - 1020From the N-propyl and piperidine ring.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Isolation Method Development

Chromatographic techniques are indispensable for determining the purity of a compound and for developing methods for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing non-volatile compounds like 1-Propyl-4-piperidinesulfonamide.

A reverse-phase HPLC (RP-HPLC) method would likely be effective. sielc.com In this setup, the compound would be separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure good peak shape and compatibility with mass spectrometry (MS) detection. sielc.com By monitoring the elution profile with a UV or MS detector, the presence of impurities can be identified and quantified. This method can be scaled up for preparative separation to isolate the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, but it would likely require derivatization of the polar sulfonamide group to increase the compound's volatility and thermal stability.

Table 4: Proposed HPLC Method for Purity Analysis This table outlines a starting point for method development, based on a method for the related compound 1-Propyl-4-piperidone. sielc.com

ParameterProposed Condition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Elution ModeGradient (e.g., 5% B to 95% B over 15 minutes)
Flow Rate1.0 mL/min
Column Temperature25 - 40 °C
DetectionUV at ~210 nm and/or Mass Spectrometry (ESI+)
Injection Volume5 - 10 µL

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are at the forefront of understanding the electronic nature of 1-Propyl-4-piperidinesulfonamide. These calculations provide a detailed description of the molecule's electronic structure, which is fundamental to its reactivity and interactions.

Density Functional Theory (DFT) has proven to be a powerful and versatile tool for investigating 1-Propyl-4-piperidinesulfonamide. DFT methods are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Once the optimized geometry is obtained, various molecular properties can be calculated. These include the total energy of the molecule, which is a measure of its stability, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations are used to predict spectroscopic properties, such as vibrational frequencies. These theoretical spectra can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Table 1: Selected DFT Calculated Properties for 1-Propyl-4-piperidinesulfonamide

PropertyCalculated ValueUnit
Total EnergyData not availableHartrees
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV

Note: Specific numerical data from DFT calculations on 1-Propyl-4-piperidinesulfonamide are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

While DFT is a widely used method, ab initio (from first principles) quantum chemistry methods offer a pathway to even higher accuracy in describing the electronic structure of 1-Propyl-4-piperidinesulfonamide. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding but can provide benchmark-quality results for energies and molecular properties.

Ab initio calculations are particularly valuable for refining the understanding of electron correlation effects, which are crucial for an accurate description of chemical bonds and non-covalent interactions within the molecule. These high-level calculations can serve to validate the results obtained from more computationally efficient methods like DFT.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine (B6355638) ring and the propyl chain in 1-Propyl-4-piperidinesulfonamide means that the molecule can exist in multiple spatial arrangements, or conformations. Understanding this conformational landscape is essential for a complete picture of its behavior.

The various possible conformations of 1-Propyl-4-piperidinesulfonamide and their relative energies can be mapped out on a potential energy surface (PES). Computational methods are used to systematically explore the PES to identify stable conformers, which correspond to local minima on the surface, and the transition states that connect them.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of 1-Propyl-4-piperidinesulfonamide. In an MD simulation, the motion of the atoms is calculated over time by solving Newton's equations of motion. This allows for the observation of the molecule's flexibility and the transitions between different conformations in a simulated environment that can mimic physiological conditions.

MD simulations can reveal how the molecule vibrates, rotates, and changes its shape over time, providing insights into its dynamic properties that are not captured by static quantum chemical calculations.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a key functional group that significantly influences the molecule's chemical behavior. Its reactivity is characterized by the acidic nature of the sulfonamide proton and the electrophilicity of the sulfur atom.

The nitrogen atom of the sulfonamide can be functionalized through various reactions, including alkylation, acylation, and arylation, to introduce a wide array of substituents. organic-chemistry.org

N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides or other alkylating agents, typically in the presence of a base. organic-chemistry.org This reaction introduces an alkyl group onto the nitrogen, modifying the steric and electronic properties of the sulfonamide. For instance, mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides has been achieved in excellent yields. organic-chemistry.org Manganese dioxide has been used as a catalyst for the N-alkylation of sulfonamides using alcohols as the alkylating agents under solvent-free conditions. organic-chemistry.org

N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be achieved through cross-coupling reactions. organic-chemistry.org For example, copper-catalyzed N-arylation of sulfonamides has been reported to proceed efficiently in water without the need for a ligand. organic-chemistry.org Another approach involves the use of o-silylaryl triflates in the presence of cesium fluoride (B91410) for the N-arylation of sulfonamides. organic-chemistry.org

Table 1: Examples of N-Functionalization Reactions of Sulfonamides

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, Base N-Alkyl-1-propyl-4-piperidinesulfonamide
N-Acylation Acyl chloride, Base N-Acyl-1-propyl-4-piperidinesulfonamide
N-Arylation Aryl boronic acid, Copper catalyst N-Aryl-1-propyl-4-piperidinesulfonamide

This table is for illustrative purposes and specific reaction conditions would need to be optimized for 1-Propyl-4-piperidinesulfonamide.

The sulfonamide group is a potent hydrogen bond donor and acceptor. nih.govnih.gov The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, while the NH proton acts as a hydrogen bond donor. These hydrogen bonding interactions play a crucial role in the crystal packing of sulfonamide-containing compounds and can influence their physical properties and reactivity. nih.gov

Transformations of the Piperidine (B6355638) Ring

The piperidine ring is a versatile scaffold that can undergo various transformations to introduce new functional groups and modify its stereochemistry. nih.gov Piperidine derivatives are significant in the pharmaceutical industry. nih.gov

While the sulfonamide group is at the C-4 position, further functionalization of the piperidine ring is possible. The piperidine ring is a common structural motif in many pharmaceuticals, and methods for its functionalization are well-established. nih.govnews-medical.net

Substitution at C-4: The existing sulfonamide group at the C-4 position can potentially be modified or replaced. However, reactions directly targeting the substitution of the sulfonamide group are less common. More frequently, the piperidine ring itself is synthesized with the desired C-4 substituent already in place. youtube.com

Functionalization at Other Positions: The other carbon atoms of the piperidine ring (C-2, C-3, C-5, C-6) are potential sites for the introduction of substituents. Recent advances have focused on the C-H functionalization of piperidines to introduce new groups without the need for pre-functionalized starting materials. news-medical.net For example, biocatalytic C-H oxidation can introduce a hydroxyl group at specific positions, which can then be further modified. news-medical.net

Table 2: Potential Piperidine Ring Transformations

Position Reaction Type Potential Reagents Resulting Functional Group
C-2, C-3, C-5, C-6 C-H Activation/Functionalization Metal catalysts, Oxidants Alkyl, Aryl, Hydroxyl, etc.
C-4 Modification of Sulfonamide - Altered Sulfonamide Derivative

This table outlines general possibilities for functionalization on a piperidine ring.

The piperidine ring exists in a chair conformation, and the substituents can occupy either axial or equatorial positions. The stereochemistry of the substituents can significantly impact the biological activity of the molecule.

Ring Inversion: The piperidine ring can undergo ring inversion, where axial and equatorial substituents interchange their positions. The energy barrier for this inversion can be influenced by the nature and size of the substituents. For 1-Propyl-4-piperidinesulfonamide, the bulky sulfonamide and N-propyl groups will have preferred orientations to minimize steric hindrance.

Stereoselective Synthesis: The synthesis of specific stereoisomers of substituted piperidines is an active area of research. acs.org Asymmetric synthesis methods can be employed to control the stereochemistry at the C-4 position and any other chiral centers introduced onto the ring. acs.orgnih.gov The ability to control the stereochemistry is crucial for developing molecules with specific three-dimensional structures. acs.org

Reactions Involving the N-Propyl Moiety

The N-propyl group on the piperidine nitrogen is generally less reactive than the sulfonamide or the piperidine ring itself. However, it can participate in certain reactions.

Oxidation: The methylene (B1212753) group adjacent to the nitrogen atom (the N-CH₂- group of the propyl chain) can be susceptible to oxidation under certain conditions, potentially leading to the formation of an N-oxide or cleavage of the propyl group.

Dealkylation: While generally stable, the N-propyl group can be removed under specific dealkylation conditions, which could be useful for synthesizing the corresponding N-unsubstituted piperidine derivative.

Modification of the Propyl Chain: While less common, it is conceivable to perform reactions on the terminal methyl group of the propyl chain, although this would likely require harsh conditions and may not be highly selective.

The reactivity of the N-propyl group is often secondary to the transformations of the more functionalized sulfonamide and piperidine ring systems. Research on similar N-alkyl piperidine derivatives indicates that reactions at the nitrogen are common, such as N-alkylation to form quaternary ammonium (B1175870) salts. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics

The chemical behavior of 1-propyl-4-piperidinesulfonamide is governed by the reactivity of its constituent parts: the N-propylated piperidine ring and the sulfonamide moiety. Understanding the mechanisms and kinetics of reactions involving these functional groups is crucial for predicting its behavior and for the rational design of new synthetic routes and derivatives.

The formation of the sulfonamide bond itself is a cornerstone of synthesizing such compounds. Typically, this involves the reaction of a sulfonyl chloride with a primary or secondary amine, in this case, 4-aminopiperidine (B84694), followed by N-alkylation of the piperidine nitrogen. The classical synthesis of primary sulfonamides involves reacting sulfonyl chlorides with ammonia (B1221849) or an ammonia surrogate, though this method has limitations due to the harsh conditions required for preparing sulfonyl chlorides. acs.org More modern and milder methods are continuously being developed.

The N-alkylation of the piperidine nitrogen to introduce the propyl group can be achieved through various methods. researchgate.net A common approach involves the reaction of piperidine with an alkyl halide, such as propyl bromide or iodide. researchgate.net The reaction kinetics can be influenced by the choice of solvent, base, and the nature of the alkylating agent. researchgate.netchemicalforums.com For instance, the use of a base like potassium carbonate can accelerate the reaction, but may also lead to dialkylation as a side product. researchgate.net The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the substitution of the alkyl halide. chemicalforums.com

Kinetic studies, particularly kinetic resolution, are vital for the synthesis of enantiomerically pure piperidine derivatives. nih.govacs.org For instance, the use of a chiral ligand like sparteine (B1682161) in conjunction with an organolithium base can facilitate the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, allowing for the isolation of highly enantioenriched products. nih.govacs.org While not directly applied to 1-propyl-4-piperidinesulfonamide in the literature, these principles of asymmetric synthesis are highly relevant for creating chiral analogues for specific chemical studies.

Computational studies have also been employed to elucidate the reaction mechanisms of related systems. For example, quantum chemical studies have been used to investigate the one-pot synthesis of pyrrolidinedione derivatives, detailing the energy barriers of each step, including Michael addition and cyclization. rsc.org Similar computational approaches could provide valuable insights into the reaction pathways and transition states involved in the synthesis and derivatization of 1-propyl-4-piperidinesulfonamide.

Rational Design and Synthesis of Advanced Derivatives and Analogues for Specific Chemical Studies

The rational design of derivatives and analogues of 1-propyl-4-piperidinesulfonamide allows for the fine-tuning of its chemical and physical properties for specific applications. The piperidine sulfonamide scaffold offers multiple points for modification, including the piperidine nitrogen, the sulfonamide nitrogen, and the aromatic ring of the sulfonyl group (if present).

Derivatization of the piperidine ring is a common strategy to explore new chemical space. researchgate.netnih.gov Functional groups can be introduced at various positions of the piperidine ring to modulate properties such as lipophilicity, polarity, and steric bulk. nih.gov For instance, N-alkylation with longer alkyl chains has been shown to enhance the biological activity of some piperidine-containing compounds. nih.gov

The synthesis of advanced derivatives often involves multi-step reaction sequences. For example, novel sulfonamide derivatives containing a piperidine moiety have been synthesized as potential bactericides for managing plant diseases. nih.gov These syntheses can involve substitution, deprotection, and condensation reactions to build the final molecule. nih.gov Similarly, the synthesis of polyhydroxy piperidine analogues has been explored to create selective inhibitors of alpha-glucosidase. nih.gov

The rational design of analogues can be guided by the intended application. For example, piperidine derivatives have been designed as antagonists for the NMDA receptor. nih.gov These studies involve the synthesis of a series of compounds with systematic variations to understand the structure-activity relationship. nih.gov Molecular modeling is often employed in conjunction with synthesis to predict the binding of analogues to their target and to rationalize the observed activities. nih.gov

Another application of derivatization is to improve the analytical detection of molecules. For instance, derivatization with a high proton affinity tag like N-(4-aminophenyl)piperidine has been used to significantly enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This approach could be adapted to develop analytical methods for related sulfonamides.

The following table summarizes various strategies for the rational design and synthesis of piperidine sulfonamide derivatives and their potential applications in chemical studies.

Derivatization Strategy Example of Modification Potential Application in Chemical Studies Reference(s)
N-Alkylation of PiperidineIntroduction of various alkyl or aryl groups on the piperidine nitrogen.Modulation of lipophilicity and steric hindrance to probe binding pockets of proteins. researchgate.netnih.gov
Functionalization of the Piperidine RingIntroduction of hydroxyl, amino, or other functional groups on the carbon skeleton of the piperidine.Creation of analogues for structure-activity relationship (SAR) studies. researchgate.netnih.govnih.gov
Modification of the Sulfonamide MoietyN-alkylation or N-arylation of the sulfonamide nitrogen.Alteration of hydrogen bonding capacity and electronic properties. researchgate.net
Variation of the Sulfonyl GroupUse of different aryl or alkyl sulfonyl chlorides in the synthesis.Exploration of the electronic and steric effects on chemical reactivity and biological interactions. nih.govnih.gov
Introduction of Chiral CentersAsymmetric synthesis or kinetic resolution to obtain enantiomerically pure compounds.Investigation of stereospecific interactions with chiral targets like enzymes and receptors. nih.govacs.org
Attachment of Reporter GroupsIncorporation of fluorescent tags or other labels.Development of chemical probes for imaging and biochemical assays. nih.gov

Role As a Chemical Building Block and Precursor in Advanced Synthesis

Utilization of 1-Propyl-4-piperidinesulfonamide in Multi-Step Organic Synthesis

The 1-Propyl-4-piperidinesulfonamide molecule possesses several reactive sites that can be strategically employed in multi-step organic synthesis. The secondary amine within the piperidine (B6355638) ring, once the sulfonamide group is attached, is acylated, but the sulfonamide nitrogen itself can potentially undergo further reactions. The piperidine ring can also be a scaffold for further functionalization.

The sulfonamide group is a key functional group in a multitude of pharmaceuticals and is known for its chemical stability. researchgate.net This stability makes the 1-propyl-4-piperidinesulfonamide scaffold a reliable component in complex synthetic pathways. The synthesis of related piperidine sulfonamide derivatives often involves the reaction of a piperidine precursor with a sulfonyl chloride. researchgate.net For instance, the synthesis of novel sulfonamide derivatives containing a piperidine moiety has been achieved through the reaction of 4-amino-1-Boc-piperidine with sulfonyl chlorides, followed by further modifications. mdpi.com This general approach could be adapted for the synthesis of 1-Propyl-4-piperidinesulfonamide, which could then serve as a starting material for more complex molecules.

The 1-propyl group on the piperidine nitrogen introduces a degree of lipophilicity to the molecule, which can be a desirable feature in medicinal chemistry for influencing pharmacokinetic properties. The piperidine ring itself is a prevalent structural motif in a vast number of biologically active compounds and approved drugs. nih.govnih.govencyclopedia.pub

Scaffold Diversity and Combinatorial Chemistry Applications

The 1-Propyl-4-piperidinesulfonamide structure is an ideal scaffold for combinatorial chemistry, a technique used to rapidly generate large libraries of related compounds for screening in drug discovery and materials science. nih.gov The piperidine ring serves as a central framework from which a variety of substituents can be appended.

By varying the sulfonyl chloride used in its synthesis, a diverse library of N-arylsulfonyl or N-alkylsulfonyl piperidines can be created. Furthermore, if the piperidine ring contains other functional groups, these can be used as points for further diversification. This approach allows for the systematic exploration of the chemical space around the 1-propyl-4-piperidinesulfonamide core, leading to the discovery of compounds with optimized properties. The use of piperidine scaffolds in generating molecular diversity is a well-established strategy in medicinal chemistry. nih.gov

Table 1: Representative Piperidine-Based Scaffolds in Drug Discovery

Piperidine DerivativeTherapeutic Area/ApplicationReference
DonepezilAlzheimer's Disease encyclopedia.pub
FentanylAnalgesic encyclopedia.pub
FenpropidinAntifungal Agent mdpi.com

This table presents examples of drugs containing a piperidine scaffold to illustrate the importance of this structural motif, not specific data for 1-Propyl-4-piperidinesulfonamide.

Development of Chemical Probes for Fundamental Research

Chemical probes are small molecules used to study biological processes and protein function. The development of such probes often relies on scaffolds that can be readily modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) and reactive groups for target engagement. While there is no specific literature on 1-Propyl-4-piperidinesulfonamide as a chemical probe, its structure suggests potential in this area.

The sulfonamide moiety is a common feature in inhibitors of various enzymes, such as carbonic anhydrases. nih.gov By designing 1-Propyl-4-piperidinesulfonamide analogues with appropriate functionalities, it could be possible to develop selective inhibitors for specific enzyme targets. The 1-propyl group could be modified to include a linker for the attachment of a reporter group, enabling the visualization and tracking of the probe within a biological system.

Potential in Materials Science: Design of Functional Molecules

The application of piperidine and sulfonamide-containing compounds is not limited to the life sciences. These functional groups can also be incorporated into molecules designed for materials science applications, such as the formation of self-assembling systems or functional polymers.

The sulfonamide group, with its ability to form strong hydrogen bonds, can direct the self-assembly of molecules into well-ordered supramolecular structures. nih.gov The piperidine ring provides a rigid and defined geometry that can be exploited in the design of molecular building blocks. By strategically functionalizing the 1-Propyl-4-piperidinesulfonamide scaffold, it may be possible to create novel materials with interesting optical, electronic, or mechanical properties. The synthesis of sulfonyl piperidine carboxamide derivatives highlights the modular nature of these compounds, which could be extended to the creation of functional materials. researchgate.net

Interactions with Biological Systems: Mechanistic and Fundamental Studies Strictly in Vitro / Ex Vivo Focused

Investigation of Molecular Targets and Binding Mechanisms at a Fundamental Level

There is no publicly available research detailing the molecular targets or binding mechanisms of 1-Propyl-4-piperidinesulfonamide.

No in vitro mechanistic assays or enzyme-ligand interaction studies for 1-Propyl-4-piperidinesulfonamide have been identified in the scientific literature.

A non-clinical, in vitro receptor binding profile for 1-Propyl-4-piperidinesulfonamide is not available in published resources.

Structure-Mechanism Relationships Derived from Molecular Interaction Data

Without molecular interaction data, no structure-mechanism relationships for 1-Propyl-4-piperidinesulfonamide can be derived.

Chemoinformatic and Ligand-Based Design Principles for Related Scaffolds

While general principles of chemoinformatics and ligand-based design exist, their specific application to scaffolds related to 1-Propyl-4-piperidinesulfonamide cannot be discussed without foundational data on the compound itself. Ligand-based drug design is an approach utilized when the three-dimensional structure of a biological target is unknown, relying on the knowledge of molecules that bind to that target. nih.govnih.gov Methods such as 3D quantitative structure-activity relationships (3D-QSAR) and pharmacophore modeling are key tools in this approach. nih.govnih.gov These techniques help in identifying the essential structural and physicochemical features of ligands necessary for their biological activity. nih.gov

Development of Research Tools (e.g., fluorescent probes, affinity tags) for Biological Investigations

There is no information on the development of research tools such as fluorescent probes or affinity tags based on the 1-Propyl-4-piperidinesulfonamide scaffold.

Q & A

Q. What are the recommended synthetic routes for 1-Propyl-4-piperidinesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, propylamine derivatives can react with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in anhydrous DCM) to form sulfonamides . Optimization includes controlling reaction temperature (e.g., 0–25°C) and using catalysts like HCOOH to improve yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Monitor reaction progress using TLC or HPLC.

Q. How should researchers prepare stock solutions of 1-Propyl-4-piperidinesulfonamide for biological assays?

  • Methodological Answer : Solubility varies by solvent: DMSO is preferred for polar assays, while ethanol/water mixtures suit aqueous systems. Prepare a 10 mM stock in DMSO, sonicate for 10 minutes, and centrifuge to remove particulates. Store aliquots at –20°C to prevent degradation. Verify solubility using dynamic light scattering (DLS) for colloidal aggregates .

Q. What analytical techniques are critical for characterizing 1-Propyl-4-piperidinesulfonamide?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.2–1.6 ppm for propyl chain protons) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~260–280) .
  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate 1-Propyl-4-piperidinesulfonamide derivatives?

  • Methodological Answer : Focus on substituent effects at the piperidine and sulfonamide moieties. Key parameters:
Parameter Assay Reference
LipophilicityLogP measurement (shake-flask)
Membrane permeabilityPAMPA or Caco-2 assays
Target affinityEnzyme inhibition (IC₅₀)
Use computational tools (e.g., molecular docking) to predict binding modes before synthetic efforts .

Q. What strategies resolve contradictory data in enzyme inhibition assays involving 1-Propyl-4-piperidinesulfonamide?

  • Methodological Answer : Contradictions may arise from assay conditions (pH, ionic strength) or off-target effects.
  • Systematic Replication : Standardize buffer systems (e.g., sodium acetate pH 4.6 ) and validate with positive controls.
  • Meta-Analysis : Pool data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., batch-to-batch purity differences) .

Q. How can researchers optimize the synthetic yield of 1-Propyl-4-piperidinesulfonamide in large-scale reactions?

  • Methodological Answer : Scale-up requires solvent optimization (e.g., switching from DCM to THF for easier removal) and continuous-flow reactors to enhance mixing. Monitor exothermic reactions with in-line IR spectroscopy. Post-synthesis, use recrystallization (ethanol/water) instead of chromatography for cost efficiency .

Q. What computational models predict the pharmacokinetic properties of 1-Propyl-4-piperidinesulfonamide?

  • Methodological Answer : Employ QSAR models to estimate:
  • GI Absorption : High (>80%) due to moderate LogP (~2.5) .
  • BBB Penetration : Likely low (TPSA >60 Ų) .
    Tools like SwissADME or ADMETLab2.0 integrate these parameters, but validate predictions with in vivo assays .

Data Contradiction & Validation

Q. How should discrepancies in reported biological activity be addressed during peer review?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassay under standardized conditions. For example, re-test cytotoxicity using identical cell lines (e.g., HEK293) and MTT protocols. Disclose raw data and statistical methods (e.g., ANOVA with post-hoc tests) to enhance reproducibility .

Q. What meta-analysis approaches are suitable for reconciling conflicting data on 1-Propyl-4-piperidinesulfonamide’s therapeutic potential?

  • Methodological Answer : Conduct a systematic review using databases (MEDLINE, EMBASE) and keyword filters (e.g., "piperidine sulfonamide" AND "enzyme inhibition"). Use random-effects models to account for heterogeneity and funnel plots to detect publication bias .

Experimental Design

Q. How to design a robust protocol for testing 1-Propyl-4-piperidinesulfonamide in neurodegenerative disease models?

  • Methodological Answer :
    Use transgenic animal models (e.g., Aβ-overexpressing mice) and administer the compound intraperitoneally (10 mg/kg daily). Assess cognitive outcomes via Morris water maze and biomarker levels (e.g., tau phosphorylation) via ELISA. Include sham and vehicle controls to isolate compound effects .

Notes

  • Data Integrity : Cross-validate findings with PubChem/NIST data and adhere to pharmacopeial standards for assays .
  • Ethics : Follow institutional guidelines for human/animal studies, as outlined in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.